molecular formula C13H20O5 B1598815 Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 51541-08-3

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B1598815
CAS No.: 51541-08-3
M. Wt: 256.29 g/mol
InChI Key: CNJPFZOQZWIGIB-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form strong covalent bonds with other molecules, leading to the formation of stable polymers. The oxirane ring in the compound can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .

Comparison with Similar Compounds

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of monomers, providing a balance of flexibility, chemical resistance, and reactivity that is valuable in various industrial and research applications.

Properties

IUPAC Name

ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.C4H6O2.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-3-4(5)6-2;1-2/h6H,1,3-4H2,2H3;3H,1H2,2H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJPFZOQZWIGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118497-08-8, 51541-08-3
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118497-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-glycidyl methacrylate-methyl acrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51541-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51541-08-3
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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